molecular formula C20H31NO6 B1601981 Echiumine CAS No. 633-16-9

Echiumine

Cat. No. B1601981
CAS RN: 633-16-9
M. Wt: 381.5 g/mol
InChI Key: MVWPTZQHBOWRTF-KJSUXLSRSA-N
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Description

Echiumine is a pyrrolizidine alkaloid found in Echium plantagineum L . It is a primary reference standard with certified absolute purity . The empirical formula is C20H31NO6 .


Molecular Structure Analysis

The molecular formula of Echiumine is C20H31NO6 . The IUPAC name is [(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate .


Physical And Chemical Properties Analysis

Echiumine is a solid substance . Its molecular weight is 381.46 g/mol . More specific physical and chemical properties are not provided in the retrieved sources.

Scientific Research Applications

Safety and Hazards

Echiumine is considered hazardous. It is fatal if swallowed, in contact with skin, or if inhaled . It is recommended to avoid breathing its dust, and to not get it in eyes, on skin, or on clothing .

Future Directions

While specific future directions for Echiumine research are not mentioned in the retrieved sources, it is worth noting that Echiumine’s toxicity has made it a target of regulations, especially in regard to honey contamination . This suggests that future research may focus on mitigating these risks and exploring potential applications of Echiumine in various fields.

Mechanism of Action

Echiumine, also known as UNII-TTL6B216YV, is a pyrrolizidine alkaloid isolated from the Echium plantagineum plant . This compound has been studied for its various biological effects, particularly its hepatotoxicity .

Target of Action

Echiumine primarily targets hepatocytes, the main cell type in the liver . These cells play a crucial role in detoxification, protein synthesis, and production of biochemicals necessary for digestion.

Mode of Action

Echiumine interacts with hepatocytes, causing a concentration-dependent inhibition of cell viability .

Biochemical Pathways

Echiumine is part of the pyrrolizidine alkaloids (PAs) group, which are known to affect various biochemical pathways . PAs are produced by plants as a defense mechanism against herbivores .

Pharmacokinetics

Given its hepatotoxic effects, it can be inferred that echiumine is absorbed and distributed to the liver where it exerts its toxic effects .

Result of Action

The primary result of echiumine’s action is hepatotoxicity, or liver damage . In rat hepatocyte primary culture cells, echiumine caused a concentration-dependent inhibition of hepatocyte viability, with IC50 values ranging from 9.26 to 14.14 µg/mL .

Action Environment

The action of echiumine can be influenced by various environmental factors. For instance, the concentration of echiumine in the plant can vary depending on the plant’s growth conditions . Furthermore, the toxicity of echiumine can be influenced by the diet and health status of the individual consuming the plant .

properties

IUPAC Name

[(7R,8R)-7-[(Z)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO6/c1-6-13(4)18(23)27-16-8-10-21-9-7-15(17(16)21)11-26-19(24)20(25,12(2)3)14(5)22/h6-7,12,14,16-17,22,25H,8-11H2,1-5H3/b13-6-/t14-,16-,17-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVWPTZQHBOWRTF-KJSUXLSRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1CCN2C1C(=CC2)COC(=O)C(C(C)C)(C(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(/C)\C(=O)O[C@@H]1CCN2[C@@H]1C(=CC2)COC(=O)[C@@]([C@@H](C)O)(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Echiumine

CAS RN

633-16-9
Record name Echiumine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000633169
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ECHIUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTL6B216YV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of echiumine and where is it found in nature?

A1: Echiumine [] is a pyrrolizidine alkaloid characterized by a retronecine nucleus esterified at the 7-hydroxyl group with angelic acid. The other esterifying acid in echiumine is trachelanthic acid. It was first isolated from Echium plantagineum L., commonly known as Paterson's curse []. This plant, along with other members of the Boraginaceae family like Symphytum officinale (comfrey) [] and Amsinckia intermedia [], have been found to contain echiumine.

Q2: Why are researchers interested in pyrrolizidine alkaloids like echiumine?

A2: Pyrrolizidine alkaloids, including echiumine, are of significant interest due to their potential toxicity [, ]. Notably, these alkaloids exist predominantly as N-oxides in plants []. While the N-oxides themselves might have lower toxicity, they can be metabolized into more toxic forms within the liver []. This metabolic conversion raises concerns regarding the potential health risks associated with consuming plants containing these compounds.

Q3: Are there any links between environmental factors and pyrrolizidine alkaloid concentrations in plants?

A3: Research suggests that environmental stress, particularly water scarcity, can lead to elevated pyrrolizidine-N-oxide levels in certain plant species like Cryptantha crassipes []. This finding highlights the potential influence of environmental factors on the production and accumulation of these alkaloids in plants, which could have implications for herbivores and potentially even human health.

Q4: What analytical techniques are employed to identify and quantify echiumine?

A5: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC-ESI-MS) is a key method for analyzing pyrrolizidine alkaloids, including echiumine []. This technique allows for the separation, identification, and quantification of these compounds in complex plant extracts.

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